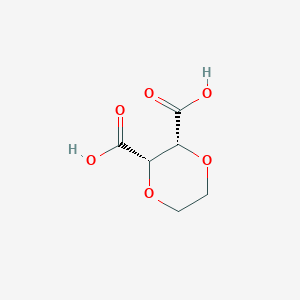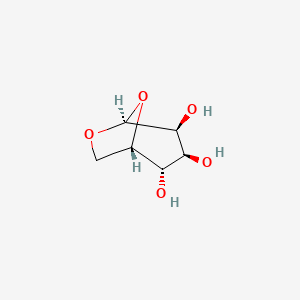
1,6-Anhydro-b-L-gulopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Anhydro-b-L-gulopyranose is a cyclic ether with the molecular formula C6H10O5. It is a derivative of L-gulose, a sugar molecule, and is characterized by the presence of an anhydro bridge between the first and sixth carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Anhydro-b-L-gulopyranose can be synthesized through the pyrolysis of cellulose. During this process, cellulose is heated in the absence of oxygen, leading to the formation of anhydrous sugars, including this compound . The reaction conditions typically involve temperatures ranging from 300°C to 600°C.
Industrial Production Methods
Industrial production of this compound also relies on the pyrolysis of lignocellulosic biomass. This method is advantageous due to the abundance of biomass and the potential for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Anhydro-b-L-gulopyranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
1,6-Anhydro-b-L-gulopyranose has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various chemical compounds.
Biology: It is used in the study of carbohydrate metabolism and enzyme activity.
Industry: It is used in the production of high-value chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,6-anhydro-b-L-gulopyranose involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism. The anhydro bridge in its structure plays a crucial role in its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,6-anhydro-b-L-gulopyranose include:
1,6-Anhydro-b-D-glucopyranose:
1,6-Anhydro-D-idopyranose: Formed through the reversible loss of water from D-idose.
Uniqueness
This compound is unique due to its specific anhydro bridge and its derivation from L-gulose. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
67999-95-5 |
|---|---|
Fórmula molecular |
C6H10O5 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
(1S,2S,3S,4S,5S)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4-,5-,6-/m0/s1 |
Clave InChI |
TWNIBLMWSKIRAT-GNFDWLABSA-N |
SMILES isomérico |
C1[C@H]2[C@H]([C@@H]([C@@H]([C@@H](O1)O2)O)O)O |
SMILES canónico |
C1C2C(C(C(C(O1)O2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


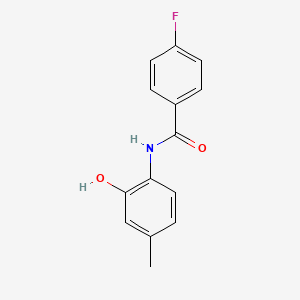
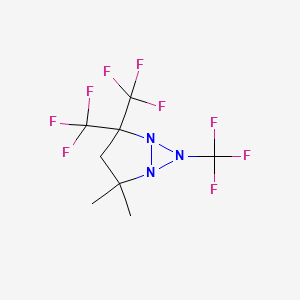
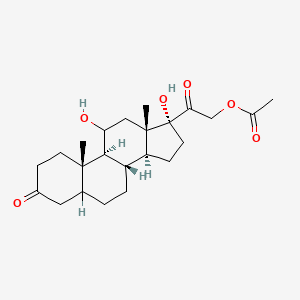
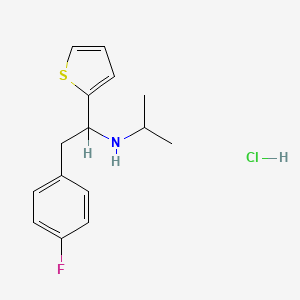
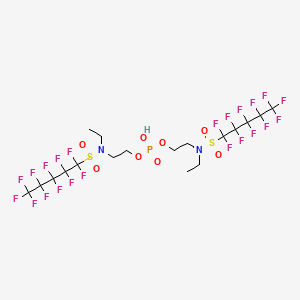
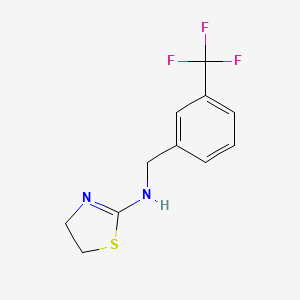
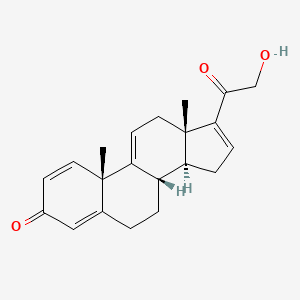
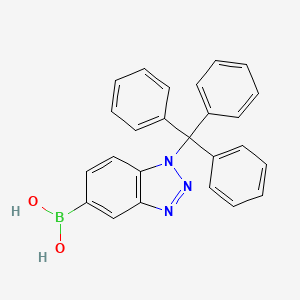

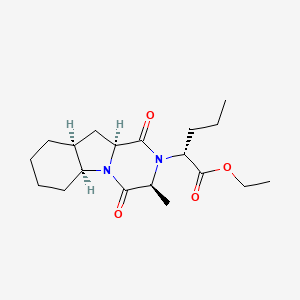


![(9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one](/img/structure/B13410771.png)
